molecular formula C19H31N3O2 B12994193 tert-Butyl (S)-4-(3-amino-2,5-dimethylbenzyl)-2-methylpiperazine-1-carboxylate

tert-Butyl (S)-4-(3-amino-2,5-dimethylbenzyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B12994193
M. Wt: 333.5 g/mol
InChI Key: ZMUIKCYQEZXDDD-AWEZNQCLSA-N
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Description

tert-Butyl (S)-4-(3-amino-2,5-dimethylbenzyl)-2-methylpiperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(3-amino-2,5-dimethylbenzyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Benzyl Group: The benzyl group is attached through nucleophilic substitution reactions, often using benzyl halides.

    Amination: The amino group is introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzyl group or other functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine ring and benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deaminated or demethylated products.

Scientific Research Applications

tert-Butyl (S)-4-(3-amino-2,5-dimethylbenzyl)-2-methylpiperazine-1-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(3-amino-2,5-dimethylbenzyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-4-(3-amino-2,5-dimethylbenzyl)-2-methylpiperazine-1-carboxylate: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives.

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

tert-butyl (2S)-4-[(3-amino-2,5-dimethylphenyl)methyl]-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C19H31N3O2/c1-13-9-16(15(3)17(20)10-13)12-21-7-8-22(14(2)11-21)18(23)24-19(4,5)6/h9-10,14H,7-8,11-12,20H2,1-6H3/t14-/m0/s1

InChI Key

ZMUIKCYQEZXDDD-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=C(C(=CC(=C2)C)N)C

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=C(C(=CC(=C2)C)N)C

Origin of Product

United States

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